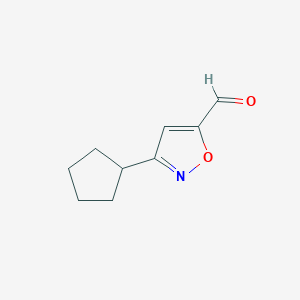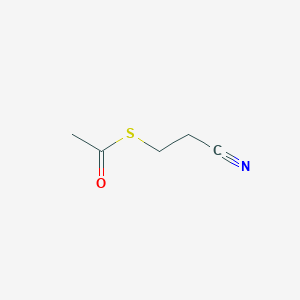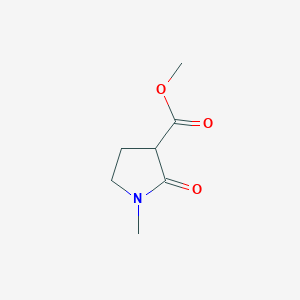
Methyl-1-methyl-2-oxopyrrolidin-3-carboxylat
Übersicht
Beschreibung
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound characterized by the presence of both ester and ketone functional groups. It appears as a solid, typically in the form of colorless or white crystals. This compound is soluble in various organic solvents such as ethanol, dichloromethane, and n-propanol, but has limited solubility in water .
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of optical materials and other specialized chemicals.
Wirkmechanismus
Target of Action
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .
Biochemical Pathways
It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.
Result of Action
As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.
Action Environment
The action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate primarily involves chemical synthesis. A common method includes the oxidation of pyrrolidine to form 2-oxopyrrolidine, followed by methylation and subsequent reaction with methyl formate to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is scaled up using similar chemical reactions but optimized for higher yields and efficiency. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Pyrrolidine-2-one derivatives
Comparison: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its solubility and stability, making it a valuable intermediate in various synthetic processes .
Eigenschaften
IUPAC Name |
methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLKVGYPYLXMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
![[bis(diethylamino)phosphoryl-ethylamino]methanol](/img/structure/B40598.png)



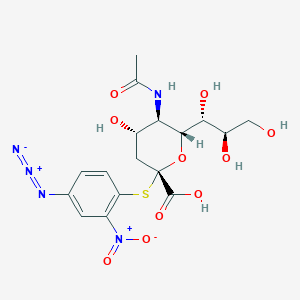

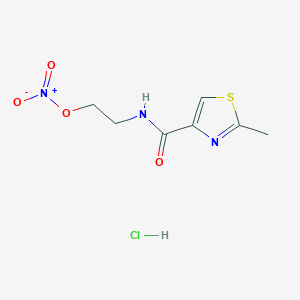

![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)

